molecular formula C20H23NO5 B188840 Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate CAS No. 5448-05-5

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No.: B188840
CAS No.: 5448-05-5
M. Wt: 357.4 g/mol
InChI Key: QHLHUPBFLVOBLD-UHFFFAOYSA-N
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Description

The compound “Diethyl 4-methoxybenzylphosphonate” is a chemical with the linear formula: CH3OC6H4CH2P(O)(OC2H5)2 . It’s used as a reactant for the synthesis of various compounds such as γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, Stilbenoid derivatives with neuroprotective activity, Resveratrol-chroman hybrids with antioxidant activity, and more .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite using a Kabachnik–Fields reaction under room temperature and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “Diethyl 4-methoxyphenyl phosphate” is CHOP with an average mass of 260.223 Da and a monoisotopic mass of 260.081360 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate” are not available, similar compounds like “Diethyl 4-methoxybenzylphosphonate” are used as reactants in various synthesis processes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Diethyl 4-methoxyphenyl phosphate” include a density of 1.2±0.1 g/cm3, boiling point of 309.6±34.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a molar volume of 223.8±3.0 cm3 .

Scientific Research Applications

  • Calcium Antagonistic Vasodilator : A study by Kazda and Towart (2005) discusses a calcium antagonistic vasodilator, Nimodipine, which is closely related to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. Nimodipine shows a preferential effect on brain vessels and is useful in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).

  • Crystal Structure Studies : Metcalf and Holt (2000) investigated the crystal structures of three methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, which are structurally related to this compound (Metcalf & Holt, 2000).

  • Synthesis Research : Wu Jian-yi (2001) described the synthesis of a compound similar to this compound, highlighting the chemical process and purity levels obtained (Wu Jian-yi, 2001).

  • Topochemical Investigations : Hilgeroth, Baumeister, and Heinemann (1999) conducted topochemical investigations of dimerizing 4-aryl-1,4-dihydropyridines, which are structurally related to this compound. These studies contribute to understanding the solid-state chemistry of such compounds (Hilgeroth, Baumeister, & Heinemann, 1999).

  • Antimicrobial Activity : Chhillar et al. (2006) synthesized and tested derivatives of 1,4-dihydropyridine, including Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylate, for antimicrobial activity against pathogenic strains of Aspergillus fumigatus and Candida albicans. Some derivatives showed significant activity, indicating potential applications in antimicrobial therapy (Chhillar et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, “4’-Methoxyacetophenone”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Properties

IUPAC Name

diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLHUPBFLVOBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280535
Record name MLS000737827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-05-5
Record name MLS000737827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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